molecular formula C7H7N3O3 B11910013 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B11910013
M. Wt: 181.15 g/mol
InChI Key: DHDQADZMDJQQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid ( 1263178-26-2) is a high-purity heterocyclic compound supplied for advanced chemical research and drug discovery applications. With a molecular formula of C7H7N3O3 and a molecular weight of 181.15 g/mol, this fused bicyclic structure incorporates both imidazole and pyridine rings, making it a valuable scaffold in medicinal chemistry . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers utilize this and structurally related tetrahydro-imidazopyridine carboxylic acids as key intermediates in the synthesis of novel bioactive molecules. Such derivatives have documented historical significance in pharmaceutical research, particularly in the development of cardiovascular agents, with some analogs reported to possess antihypertensive activity . Furthermore, related imidazopyridine cores are actively investigated in modern drug discovery for their potential as kinase inhibitors, highlighting the ongoing relevance of this chemical class in developing treatments for autoimmune diseases, cancer, and other proliferative disorders . As a building block, it offers researchers a versatile starting point for exploring structure-activity relationships and creating diverse chemical libraries. Handle with appropriate safety precautions in a controlled laboratory setting. For a detailed specification sheet, including NMR data and handling instructions, please contact our technical support team.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

5-oxo-1,4,6,7-tetrahydroimidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H7N3O3/c11-6-3(7(12)13)1-4-5(10-6)9-2-8-4/h2-3H,1H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

DHDQADZMDJQQGY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1NC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Thiourea Intermediate Formation and Cyclization

A method adapted from CN110590813B involves thiourea formation followed by cyclization:

  • Step 1 : React 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran (THF) and benzoyl chloride at 50–80°C to form 1-(3,5-dibromopyridin-2-yl)thiourea.

  • Step 2 : Cyclize the thiourea intermediate using sodium hydride in THF at 85–110°C to yield 6-bromothiazolo[4,5-b]pyridine-2-amine.

  • Step 3 : Treat with isoamyl nitrite at 95–120°C to deaminate and form 6-bromothiazolo[4,5-b]pyridine.

  • Carbonylation : Introduce a carboxylic acid group via palladium-catalyzed carbonylation (CO gas, bis(triphenylphosphine)palladium dichloride, methanol) at 105°C.

Yield : 69.1% for the carbonylation step.

Three-Component Condensation

A three-component reaction (3-aminopyrrole derivatives, aldehydes, and Meldrum’s acid) under acidic conditions forms the imidazo[4,5-b]pyridine core. Cyclization is promoted by acetic acid and molecular oxygen at 130°C, followed by hydrolysis to yield the carboxylic acid.

Key Data :

  • Reagents : 3-Aminopyrrole, formaldehyde, Meldrum’s acid.

  • Conditions : Ethanol, 18 h reflux.

  • Yield : 72–90% for analogous derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Functionalization

EP4265254A2 describes palladium-mediated cross-coupling to introduce aryl/heteroaryl groups at the C3 position of the imidazo[4,5-b]pyridine scaffold. Subsequent oxidation and hydrolysis yield the carboxylic acid.

Example :

  • Substrate : 7-Chloro-3-methylimidazo[4,5-b]pyridine.

  • Coupling Partner : 5-(Morpholine-4-carbonyl)pyridin-2-amine.

  • Catalyst : Bis(triphenylphosphine)palladium dichloride.

  • Yield : 77.3% after carbonylation.

Direct Cyclization of Functionalized Precursors

Acid-Promoted Ring Closure

A one-pot synthesis from 4-amino-3-ethyl-5-fluorobenzonitrile and diketones under acidic conditions (e.g., HCl in dioxane) forms the tetrahydroimidazo[4,5-b]pyridine skeleton. Oxidation with KMnO₄ introduces the ketone, followed by saponification to yield the carboxylic acid.

Optimization :

  • Temperature : 100–120°C for cyclization.

  • Oxidant : KMnO₄ in aqueous NaOH.

  • Overall Yield : 58–65%.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Limitations Yield
Thiourea CyclizationThiourea formation, carbonylationHigh functional group toleranceMulti-step, requires palladium69.1%
Three-ComponentCondensation, hydrolysisOne-pot, scalableLimited substrate scope72–90%
Suzuki CouplingCross-coupling, oxidationModular aryl introductionCostly catalysts77.3%
Ester HydrolysisEster saponificationMild conditionsDependent on ester precursor86.3%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Drug Synthesis: This compound acts as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity.
  • Anticancer Research: Recent studies have highlighted its potential in developing anticancer agents. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells .

Case Study:
In a study evaluating the anticancer properties of novel derivatives synthesized from 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, researchers found varying degrees of cytotoxicity against cancer cells when compared to standard chemotherapeutic agents like cisplatin. Compounds derived from this base structure exhibited IC50 values indicating strong potential as anticancer drugs .

Biochemical Research

Key Applications:

  • Enzyme Inhibition Studies: The compound is utilized in research focused on enzyme inhibition and receptor binding studies. It provides insights into metabolic pathways and helps identify therapeutic targets.
  • Diagnostic Tools: Investigations are underway to explore its role in developing diagnostic imaging agents that can facilitate early disease detection .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition PercentageReference
Compound AEnzyme X75%
Compound BEnzyme Y60%

Agrochemical Applications

Key Applications:

  • Crop Protection: The compound is being researched for its potential to develop new agrochemicals aimed at enhancing crop protection against pests and diseases. Its unique chemical structure may contribute to novel modes of action against agricultural threats .

Material Science

Key Applications:

  • Polymer Formulations: Incorporating this compound into polymer matrices has shown improvements in material properties such as flexibility and thermal stability. This makes it valuable for producing advanced materials used in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Core Modifications

The compound is often compared to its structural isomers and derivatives, particularly 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) and PD123319 , a pharmacologically active analog. Key differences include:

Spinacine ([4,5-c] isomer)
  • Structure : Spinacine shares the tetrahydro-imidazopyridine core but differs in the position of the pyridine nitrogen (imidazo[4,5-c] vs. [4,5-b]) (Figure 2) .
  • Tautomerism : X-ray studies confirm spinacine exists as an amphionic tautomer with the N(3) atom protonated, stabilizing its crystalline form .
  • Applications : Used in metal-ion complexation studies and as a histidine analog for peptide backbone conformational restriction .
PD123319
  • Structure: A derivative of the [4,5-c] scaffold with a diphenylacetyl group and dimethylamino-phenyl substituents (Figure 3) .
  • Synthesis : Requires multi-step modifications, including Pictet-Spengler reactions and aromatization .
5-Oxo Derivative ([4,5-b] isomer)
  • Key Feature : The 5-oxo group introduces a ketone, altering polarity and hydrogen-bonding capacity compared to spinacine.
  • Impact : Likely affects solubility (increased hydrophilicity) and redox reactivity, making it distinct in metal chelation or enzyme interactions.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Functional Groups
5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid C₇H₇N₃O₃ 181.15 g/mol Moderate (polar) Ketone, carboxylic acid
Spinacine ([4,5-c] isomer) C₇H₉N₃O₂ 167.17 g/mol Moderate (polar) Carboxylic acid, NH tautomer
PD123319 C₃₁H₃₃N₅O₄·2C₂HF₃O₂ 818.66 g/mol Low (lipophilic) Diphenylacetyl, trifluoroacetate

Data derived from .

Enzyme Modulation
  • Spinacine : Evaluated as a carbonic anhydrase (CA) activator, showing moderate activity due to its imidazole ring and carboxylic acid group .
  • 5-Oxo Derivative : The ketone may enhance CA inhibition or alter substrate binding compared to spinacine, though experimental data are pending.
Receptor Interactions
Chelation Potential
  • Spinacine’s NH tautomer facilitates metal-ion coordination, whereas the 5-oxo group in the target compound may introduce competing binding sites .

Figures :

  • Figure 1 : Structure of this compound.
  • Figure 2 : Tautomeric forms of spinacine (N(3)-protonated) .
  • Figure 3 : Structure of PD123319 highlighting the diphenylacetyl group .

Biological Activity

5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS Number: 1263178-26-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory effects, potential applications in treating hypertension, and other therapeutic properties.

  • Molecular Formula : C₇H₇N₃O₃
  • Molecular Weight : 181.149 g/mol
  • Structure : The compound features a tetrahydroimidazo-pyridine structure which is significant for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives of imidazo-pyridine compounds exhibit notable anti-inflammatory properties. Specifically, studies have shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

  • Case Study : A study reported that specific derivatives demonstrated IC₅₀ values comparable to celecoxib (a standard anti-inflammatory drug), indicating strong inhibition of COX-2 activity. The IC₅₀ values were approximately 0.04 μmol for both the tested compounds and celecoxib .
CompoundIC₅₀ (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

2. Antihypertensive Activity

The compound has also been investigated for its antihypertensive properties. Similar compounds within the imidazo-pyridine family have shown efficacy in lowering blood pressure through various mechanisms.

  • Mechanism : These compounds may act as antagonists to certain receptors involved in blood pressure regulation or as inhibitors of enzymes that promote vasoconstriction.

3. Antiviral Potential

Some studies have suggested that derivatives of imidazo-pyridine compounds could have antiviral properties, particularly against viral infections where traditional treatments are ineffective.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Substituents on the imidazo-pyridine ring significantly influence their pharmacological profiles.

  • Key Findings :
    • Electron-donating groups enhance anti-inflammatory activity.
    • Modifications at specific positions on the ring can lead to increased potency against COX enzymes and improved antihypertensive effects .

Q & A

Q. What computational tools validate mechanistic hypotheses for cyclization reactions?

  • Tools :
  • DFT Calculations : To map energy profiles of proposed intermediates (e.g., zwitterionic transition states) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways .

Tables for Key Findings

Table 1 : Comparative Bioactivity of Derivatives

Substituent (Position 7)Target (IC50, nM)Solubility (mg/mL)Reference
4-MethoxyphenylGABA-A receptor: 12 ± 30.45
4-TrifluoromethylphenylKinase X: 8 ± 20.12
PhenylNo activity0.89

Table 2 : Stability in Buffer Solutions (pH 7.4)

DerivativeHalf-life (h)Major Degradation Product
Parent compound6.26-Carboxy-tetrahydroimidazole
Methyl ester analog12.8None detected

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.